molecular formula C26H38N4O2S B2992760 7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione CAS No. 329705-97-7

7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

Cat. No.: B2992760
CAS No.: 329705-97-7
M. Wt: 470.68
InChI Key: ABAHUZXKEUNSRF-UHFFFAOYSA-N
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Description

7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with dodecyl, methyl, and methylphenylmethylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dodecyl, methyl, and methylphenylmethylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Various nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.

Scientific Research Applications

7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Dodecyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
  • 7-Dodecyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O2S/c1-4-5-6-7-8-9-10-11-12-13-18-30-22-23(29(3)25(32)28-24(22)31)27-26(30)33-19-21-16-14-20(2)15-17-21/h14-17H,4-13,18-19H2,1-3H3,(H,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHUZXKEUNSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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